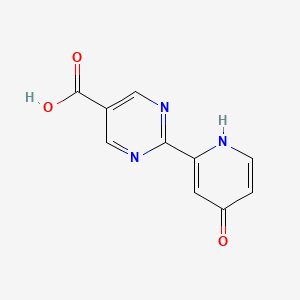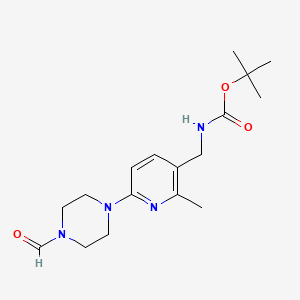
tert-Butyl((6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate: is a complex organic compound that features a piperazine ring, a pyridine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl((6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a formyl group at the nitrogen atom. This can be achieved through a formylation reaction using reagents such as formic acid or formamide.
Pyridine Ring Functionalization: The pyridine ring is then introduced and functionalized with a methyl group at the 2-position. This can be done through a Friedel-Crafts alkylation reaction.
Carbamate Formation: The final step involves the introduction of the carbamate group. This is typically achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the piperazine ring can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as an intermediate in the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Explored for its potential as a drug candidate due to its unique structural features.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl((6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carbamate group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison:
- Structural Differences: While all these compounds contain a piperazine or indole ring, the specific substituents and functional groups vary, leading to differences in their chemical reactivity and biological activity.
- Unique Features: tert-Butyl((6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate is unique due to the presence of both a piperazine and pyridine ring, along with a formyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H26N4O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl N-[[6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C17H26N4O3/c1-13-14(11-18-16(23)24-17(2,3)4)5-6-15(19-13)21-9-7-20(12-22)8-10-21/h5-6,12H,7-11H2,1-4H3,(H,18,23) |
InChI Key |
VRHJZYPHLVCOED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


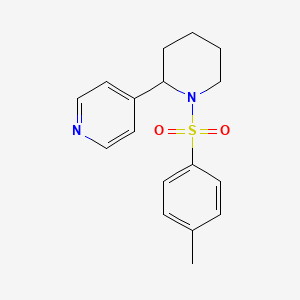
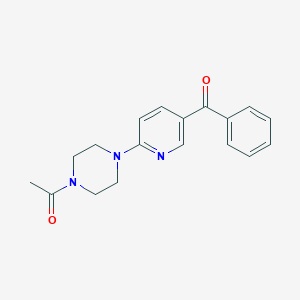


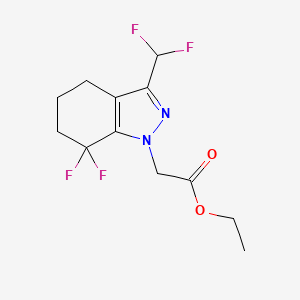
![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)

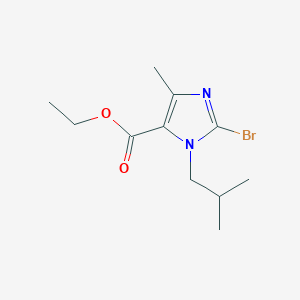
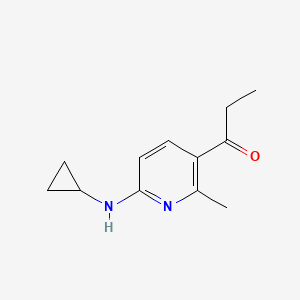
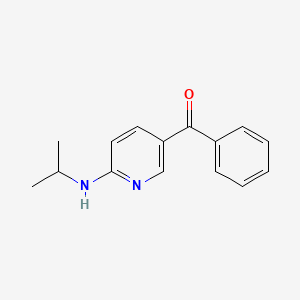
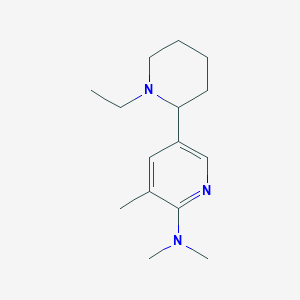

![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11801973.png)
